molecular formula C14H17NO4 B3168355 1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid CAS No. 927984-40-5

1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid

Cat. No.: B3168355
CAS No.: 927984-40-5
M. Wt: 263.29 g/mol
InChI Key: MSRPDZNDHCAHBQ-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a 3-ethoxy-substituted benzyl group at the 1-position and a carboxylic acid moiety at the 3-position of the pyrrolidinone ring. Below, we systematically compare this compound with its closest analogs using data from diverse sources.

Properties

IUPAC Name

1-[(3-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-2-19-12-5-3-4-10(6-12)8-15-9-11(14(17)18)7-13(15)16/h3-6,11H,2,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRPDZNDHCAHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxybenzylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid is studied for its potential interactions with biomolecules. Research indicates that it may exhibit biological activity that could be leveraged in medicinal chemistry.

Medicine

Research is ongoing to explore its therapeutic applications , particularly as a precursor in drug development. The compound's ability to interact with specific molecular targets suggests potential roles in developing new pharmacological agents.

Industry

The compound is utilized in producing various chemical intermediates and specialty chemicals, contributing to advancements in material science and industrial chemistry.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Synthesis of Derivatives : A study demonstrated the successful synthesis of various derivatives using nucleophilic substitution reactions, showcasing the compound's versatility in generating new chemical entities.
  • Biological Activity Assessment : Research indicated that derivatives of this compound exhibit significant biological activity against certain cancer cell lines, suggesting potential for anticancer drug development.
  • Industrial Applications : Case studies highlight its role in producing specialty chemicals that enhance product performance in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogs differ primarily in the substituents on the benzyl group, which influence electronic, steric, and solubility properties:

Compound Name Substituent(s) on Benzyl Molecular Formula Molecular Weight Key Features References
1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid 3-Ethoxy (-OCH₂CH₃) C₁₄H₁₇NO₄* ~263.29† Ethoxy group enhances lipophilicity and metabolic stability compared to smaller substituents. N/A‡
1-(3-Bromobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid 3-Bromo (-Br) C₁₂H₁₂BrNO₃ 298.136 Bromine increases molecular weight and polarizability; may affect halogen bonding.
1-(3,4-Difluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid 3,4-Difluoro (-F) C₁₂H₁₁F₂NO₃ 255.22 Fluorine enhances electronegativity and bioavailability; improves membrane permeability.
1-(3-Methoxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid 3-Methoxy (-OCH₃) C₁₂H₁₃NO₄ 235.24 Methoxy group offers moderate lipophilicity; similar to ethoxy but smaller.
1-(Benzyloxy)-5-oxo-pyrrolidine-3-carboxylic acid Benzyloxy (-OCH₂C₆H₅) C₁₂H₁₃NO₄ 235.24 Bulkier substituent; may reduce solubility but enhance target binding affinity.

Physicochemical Properties

  • Ethoxy and methoxy groups balance lipophilicity and solubility, with ethoxy being slightly more lipophilic .
  • Acid-Base Behavior : The carboxylic acid group (pKa ~4–5) ensures ionization at physiological pH, aiding in salt formation and bioavailability. Substituents like bromine or benzyloxy may slightly alter pKa via inductive effects .

Reported Activities

  • GRK2 Inhibition : The dihydrobenzodioxin-substituted analog (CAS 260555-42-8) targets G protein-coupled receptor kinase 2 (GRK2), a regulator of cardiac function .
  • Anticonvulsant Potential: 5-Aralkyl pyrrolidine-3-carboxylic acids (e.g., 5-benzyl derivatives) show anticonvulsant activity in preclinical models, suggesting structural flexibility for CNS applications .
  • Anti-inflammatory and Antimicrobial: Chalcone-derived pyrrolidinones (e.g., pyrazole and pyrazoline analogs) exhibit anti-inflammatory and antimicrobial properties, likely mediated by hydrogen bonding and π-π interactions .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., -Br, -F): Enhance binding to enzymes like GRK2 via halogen bonds .
  • Lipophilic Substituents (e.g., -OCH₂CH₃, -OCH₂C₆H₅): Improve blood-brain barrier penetration, critical for CNS-targeted drugs .
  • Hydrogen Bond Donors/Acceptors: The carboxylic acid and carbonyl groups are essential for interactions with biological targets, as seen in hydrazide derivatives .

Biological Activity

1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid is an organic compound characterized by its unique structure, featuring a pyrrolidine ring with an ethoxy-benzyl substituent and a carboxylic acid group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in medicinal chemistry.

The biological activity of 1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid is primarily attributed to its interaction with specific biomolecular targets. The compound may modulate enzyme activity or receptor interactions, influencing various biochemical pathways. For instance, research indicates that derivatives of 5-oxo-pyrrolidine compounds can inhibit the BACE-1 enzyme, which is significant in the context of Alzheimer's disease, demonstrating sub-micromolar activity in assays .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For example, a study involving various 5-oxopyrrolidine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against A549 human lung adenocarcinoma cells. Specifically, structural variations significantly affected cell viability, with some derivatives reducing viability by over 60% compared to untreated controls .

Case Study: A549 Cell Line

In a controlled experiment, A549 cells were treated with a fixed concentration of 100 µM of the compound for 24 hours. The results indicated:

CompoundViability (%)Significance (p-value)
Control100-
Compound A63.4<0.05
Compound B21.2<0.001

These findings suggest that specific structural features enhance anticancer activity, making this compound a candidate for further drug development.

Antimicrobial Activity

In addition to anticancer properties, research has explored the antimicrobial effects of 1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid derivatives. Screening against multidrug-resistant pathogens revealed varying degrees of effectiveness. Notably, certain derivatives exhibited promising activity against Gram-positive bacteria and drug-resistant fungi, indicating their potential as therapeutic agents in treating infections .

Table: Antimicrobial Efficacy Against Selected Pathogens

PathogenMIC (µg/mL)Activity
Klebsiella pneumoniae>128No activity
Staphylococcus aureus<64Moderate activity
Escherichia coli>128No activity

Synthesis and Research Applications

The synthesis of 1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid can be achieved through various methods, typically involving reactions between ethoxybenzylamine and pyrrolidine derivatives under basic conditions. Its applications extend beyond medicinal chemistry; it serves as a building block for more complex organic molecules and is utilized in industrial chemical production.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves hydrogenation with Pd/C under 4 bar H₂ pressure (e.g., reduction of nitro or benzyl groups) followed by acid-mediated deprotection. For example, trifluoroacetic acid (TFA) and water are used to cleave orthoester protecting groups, as demonstrated in analogous pyrrolidine derivatives . Optimization includes solvent selection (e.g., ethyl acetate/methanol mixtures for solubility) and catalyst loading adjustments to improve yields (reported up to 65% in similar compounds) .

Q. How are structural and purity characteristics of this compound validated in academic research?

  • Methodological Answer : Characterization relies on multi-technique validation:

  • IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretches for pyrrolidine rings) .
  • NMR (¹H and ¹³C) confirms substituent positions and stereochemistry. For example, benzylic protons resonate at δ 4.5–5.0 ppm, while carbonyl carbons appear at ~175 ppm .
  • Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. What physicochemical properties (e.g., pKa, stability) are critical for experimental design?

  • Methodological Answer : Key properties include:

  • pKa : Predicted ~4.44±0.20 for the carboxylic acid group, influencing solubility and ionization in biological assays .
  • Stability : Acid-sensitive groups (e.g., esters) require neutral pH storage. Degradation studies under accelerated conditions (e.g., 40°C/75% RH) are recommended to assess shelf life .

Advanced Research Questions

Q. How can computational methods guide the design of enantioselective syntheses for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states to optimize enantiomeric excess. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to identify chiral catalysts (e.g., asymmetric hydrogenation) . Molecular docking can also prioritize substituents for target binding .

Q. What strategies resolve contradictions in spectroscopic data across studies?

  • Methodological Answer : Discrepancies in NMR/IR peaks may arise from solvent effects or tautomerism. Solutions include:

  • Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers in pyrrolidine derivatives) .
  • Cross-validation with X-ray crystallography for absolute configuration confirmation .

Q. How can reaction scalability be improved without compromising stereochemical integrity?

  • Methodological Answer : Continuous-flow reactors enhance scalability by maintaining precise temperature/pressure control, reducing side reactions. For example, fixed-bed Pd/C catalysts in hydrogenation steps minimize catalyst leaching and improve reproducibility .

Q. What are the challenges in correlating in vitro bioactivity with structural modifications of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., ethoxy vs. methoxy groups). Key steps:

  • Parallel synthesis of analogs (e.g., replacing the 3-ethoxy-benzyl group with dihydrodioxin rings) .
  • Free-Wilson analysis to quantify contributions of individual moieties to bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities. Mitigation strategies:

  • Recrystallization in different solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .
  • HPLC purity checks (>98%) before spectral acquisition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid

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